Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Description
Nomenclature and Structural Analysis
Systematic IUPAC Nomenclature and CAS Registry Number Assignment
The compound is systematically named 4-methyl-N-[(4-methylphenyl)sulfonyl]-benzenesulfonamide , reflecting its structural components:
- Core structure : Benzenesulfonamide (C6H5SO2NH2) with a methyl group at the para position.
- Substituent : A (4-methylphenyl)sulfonyl group attached to the nitrogen of the sulfonamide moiety.
The CAS Registry Number is 3695-00-9 , assigned to identify this compound uniquely in chemical databases. Common synonyms include Bis(p-tolylsulfonyl)amine and Di-p-Toluenesulfonimide , though the latter may misrepresent the compound’s tautomeric state (discussed in Section 1.3).
Molecular Formula and Weight Analysis
The formula accounts for:
- Two aromatic rings : A 4-methylbenzene ring (C7H7) and a 4-methylphenyl group (C7H7).
- Sulfonyl groups : Two SO2 groups (one from benzenesulfonamide, one from the N-substituent).
Tautomeric and Conformational Isomerism Considerations
Tautomerism
No tautomerism is possible in this compound due to the absence of an NH proton. The nitrogen is fully substituted by:
- A sulfonyl group (SO2) from the benzenesulfonamide core.
- A (4-methylphenyl)sulfonyl group.
This contrasts with simpler sulfonamides (e.g., C6H5SO2NH2), which exhibit sulfonamide-sulfonimide tautomerism (NH → N=). However, in this derivative, the nitrogen’s valence is saturated, eliminating the possibility of such isomerism.
Conformational Isomerism
Conformational flexibility is limited by steric hindrance from the bulky sulfonyl groups. Experimental data (e.g., X-ray crystallography, CCDC 147821) confirm a rigid structure in the solid state, with minimal rotational freedom around the N–SO2 bonds. Computational studies on related sulfonamides (e.g., benzenesulfonamide) reveal that eclipsed conformers are energetically favored, though this specific derivative’s conformational analysis remains unreported.
Comparative Structural Analysis with Related Sulfonamide Derivatives
| Feature | 4-methyl-N-[(4-methylphenyl)sulfonyl]-benzenesulfonamide | 4-methyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|---|
| Molecular Formula | C14H15NO4S2 | C14H15NO2S |
| Molecular Weight | 325.4 g/mol | 261.34 g/mol |
| Sulfonyl Groups | Two (SO2-NH-SO2) | One (SO2-NH) |
| N-Substituent | (4-Methylphenyl)sulfonyl | (4-Methylphenyl) |
| Steric Hindrance | High (bulky SO2 groups) | Moderate |
Key differences :
- Sulfonyl Group Count : The target compound has an additional sulfonyl group, increasing its molecular weight and steric bulk.
- Electron-Withdrawing Effects : The N-sulfonyl substituent enhances electron withdrawal compared to the N-aryl group in the derivative.
- Reactivity : The presence of two sulfonyl groups may influence nucleophilic substitution or hydrogen-bonding interactions.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZLUXODWUHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063141 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-00-9 | |
| Record name | 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | |
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| Record name | Di-p-toluenesulfonamide | |
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| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
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| Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(p-tolylsulphonyl]-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Bis(p-tolylsulfonyl)amine | |
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Mechanism of Action
Target of Action
Di-p-toluenesulfonamide, also known as 4-Methyl-N-tosylbenzenesulfonamide, is a small molecule that has been studied for its potential anti-tumor activity.
Mode of Action
It has been observed to inhibit cell proliferation in certain cancer cell lines through a p21- and p27-independent g1 arrest of the cell cycle. This involves down-regulation of cyclin D1 and inhibition of Rb phosphorylation.
Biochemical Pathways
Di-p-toluenesulfonamide has been found to affect the mTOR/p70S6K pathway. This pathway is involved in cell growth and proliferation, and its inhibition can lead to decreased tumor growth. The compound has been observed to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K. The effects can be both Akt-dependent and Akt-independent, depending on the cell line.
Result of Action
Di-p-toluenesulfonamide has been observed to induce a significant loss of mitochondrial membrane potential, leading to apoptosis. This is attributed to the up-regulation of Bak and PUMA, two pro-apoptotic Bcl-2 family members. In addition, the compound has been found to inhibit tumor growth in a tumor xenograft model.
Action Environment
The action of Di-p-toluenesulfonamide can be influenced by environmental factors such as the presence of cholesterol. Cholesterol is an essential constituent of lipid rafts, which serve as functional platforms for multiple cellular signaling and trafficking processes. The compound has been observed to decrease the expressions of both raft-associated total and phosphorylated forms of kinases such as Akt, mTOR, and p70S6K. The inhibitory effects of the compound can be rescued by the supplement of cholesterol, indicating a key role of cholesterol contents in its action.
Biochemical Analysis
Biological Activity
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 293.39 g/mol
This compound features a sulfonamide functional group, which is crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzenesulfonamide derivatives. The following table summarizes the antimicrobial activities of various sulfonamide compounds, including 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
| Compound | Target Organisms | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 4-Methyl-N-[(4-methylphenyl)sulfonyl]- | S. aureus | 30 ± 0.12 | 7.81 |
| 2-Hydrazinocarbonyl-benzenesulfonamide | E. coli | 28 ± 0.10 | 10.00 |
| 4-(2-Amino-ethyl)-benzenesulfonamide | B. subtilis | 25 ± 0.15 | 12.50 |
| Control | - | <10 | - |
The compound exhibited significant activity against Staphylococcus aureus, with a zone of inhibition comparable to that of standard antibiotics like ciprofloxacin .
Cardiovascular Effects
Research has also investigated the effects of benzenesulfonamides on cardiovascular parameters. A study using an isolated rat heart model demonstrated that certain derivatives could modulate coronary resistance and perfusion pressure.
Experimental Design
The following table outlines the experimental design used to assess the effects on perfusion pressure:
| Group | Compound | Dose (nM) |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Group II | Benzenesulfonamide | 0.001 |
| Group III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| Group IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| Group V | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 |
Results indicated that the compound significantly decreased perfusion pressure and coronary resistance over time compared to control conditions .
Anticancer Potential
The anticancer properties of benzenesulfonamides have been explored in various studies, with findings suggesting that these compounds may inhibit cancer cell proliferation through mechanisms involving folate metabolism disruption.
Sulfonamides mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. This mechanism results in decreased DNA and RNA synthesis, ultimately inhibiting cell growth .
Case Study: Antileishmanial Activity
A notable case study involved the synthesis of new pyrazolyl benzenesulfonamide derivatives that demonstrated antileishmanial activity. The study reported that these derivatives exhibited significant cytotoxicity against Leishmania parasites, indicating their potential as therapeutic agents against leishmaniasis .
Case Study: Computational Docking Studies
Computational studies have been conducted to predict the binding affinity of benzenesulfonamides to target proteins involved in bacterial resistance mechanisms. These studies have provided insights into how structural modifications can enhance biological activity against resistant strains .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15NO4S2
- Molecular Weight : 325.4 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a benzene ring that is further substituted with methyl and phenyl groups.
Analytical Chemistry
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for mass spectrometry applications .
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives. Its unique structure allows it to act as a catalyst in various reactions, enhancing yields and selectivity.
Biological Studies
In biological research, benzenesulfonamide has been investigated for its role as an inhibitor of carbonic anhydrase enzymes. This inhibition is crucial for studies related to glaucoma treatment, where reducing intraocular pressure is necessary. Additionally, it has been employed in enzyme inhibition studies to explore protein interactions.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications due to its ability to inhibit specific enzymes. Research indicates that it may have implications in drug development targeting conditions like glaucoma and other diseases where carbonic anhydrase plays a role .
Case Study 1: HPLC Analysis
A study demonstrated the effectiveness of benzenesulfonamide in separating complex mixtures using HPLC. The method employed allowed for quick isolation of impurities, showcasing its utility in pharmacokinetics .
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a carbonic anhydrase inhibitor. The study provided insights into the mechanism of action, revealing how the compound binds to the active site of the enzyme, thus preventing its catalytic function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Activity and Mechanism Insights
- Antibacterial Activity : The target compound’s dual methyl groups confer moderate lipophilicity, aiding membrane penetration. However, 1C (with a nitro group) exhibits superior activity due to stronger hydrogen bonding and electrostatic interactions with bacterial enzymes (e.g., dihydropteroate synthase) .
- Enzyme Inhibition : MP-A08 ’s extended aromatic system enables π-π stacking with SK1’s hydrophobic pocket, while the target compound’s simpler structure lacks this specificity .
- Synthetic Utility : Alkyne-substituted derivatives (e.g., prop-2-ynyl) are pivotal in click chemistry for bioconjugation, unlike the target compound, which is primarily a condensation product .
Preparation Methods
Detailed Preparation Procedure
Reagents and Reaction Conditions
| Reagents | Amounts / Concentrations | Solvent | Temperature | pH Control | Reaction Time |
|---|---|---|---|---|---|
| 4-methyl aniline (p-toluidine) | 0.535 g (5 mmol) | Distilled water (10 mL) | Room temperature | pH adjusted to 8-9 with 3 M Na2CO3 | 24 hours stirring |
| p-toluene sulfonyl chloride | 0.95 g (5 mmol) | pH maintained 8-9 during addition | Continuous stirring | ||
| Sodium carbonate (Na2CO3) | 3 M solution for pH adjustment | ||||
| Hydrochloric acid (HCl) | 3 M solution for acidification | Adjust pH to 2-3 after reaction |
- The 4-methyl aniline is dissolved in distilled water, and the pH is adjusted to mildly basic (8-9) using sodium carbonate to facilitate the nucleophilic attack on the sulfonyl chloride.
- p-toluene sulfonyl chloride is added slowly under continuous stirring at room temperature.
- The reaction mixture is stirred for approximately 24 hours at room temperature to ensure complete conversion.
- After reaction completion, the pH is lowered to acidic range (2-3) using hydrochloric acid to precipitate the product.
- The precipitate is filtered and recrystallized from methanol to obtain pure 4-methyl-N-(4-methylphenyl)benzenesulfonamide.
Alternative Method Using Organic Solvents
- In some procedures, the reaction is performed in tetrahydrofuran (THF) with sodium carbonate solution added to maintain basic conditions.
- For example, a solution of 2-aminobenzyl alcohol and p-toluenesulfonyl chloride in THF is treated with 4 M Na2CO3 aqueous solution, stirred at room temperature for 24 hours.
- The organic layer is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by silica gel chromatography.
- Further oxidation with manganese dioxide (MnO2) in dichloromethane (CH2Cl2) may be applied to modify intermediates, followed by filtration and chromatography to isolate the final sulfonamide compound.
Purification and Characterization
- The crude product is typically purified by recrystallization from methanol, yielding a solid with high purity.
- Silica gel chromatography is employed when organic solvent extraction methods are used.
- The final compound crystallizes as rod-like, light brown crystals suitable for X-ray crystallography.
Research Findings and Analytical Data
Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular formula | C14H15NO2S |
| Molecular weight | 261.34 g/mol |
| Crystal system | Triclinic, space group P1 |
| Unit cell parameters | a = 8.6419 Å, b = 8.8016 Å, c = 9.2509 Å |
| Angles | α = 88.19°, β = 77.01°, γ = 74.81° |
| Volume | 661.41 ų |
| Density | 1.312 Mg/m³ |
| Radiation source | Mo Kα (λ = 0.71073 Å) |
| Data collection temperature | 296 K |
| Refinement method | SHELXL97 |
| R-factor (R1) | 0.044 |
Summary Table of Preparation Methods
| Method | Solvent System | Base Used | Reaction Time | Purification Method | Notes |
|---|---|---|---|---|---|
| Aqueous medium sulfonylation | Water | Na2CO3 (3 M) | 24 h | Recrystallization (methanol) | pH maintained 8-9; acidification post-reaction |
| Organic solvent extraction | THF + aqueous Na2CO3 | Na2CO3 (4 M) | 24 h | Silica gel chromatography | Followed by oxidation with MnO2 in CH2Cl2 |
| Crystallization and X-ray study | Methanol (recrystallization) | - | - | Crystallization | Provides structural confirmation |
Q & A
Q. What are the recommended synthetic routes for Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-?
The compound can be synthesized via a two-step process:
- Step 1 : React 4-methylbenzenesulfonyl chloride with a primary amine (e.g., 4-methylaniline) to form the sulfonamide intermediate.
- Step 2 : Introduce additional substituents via nucleophilic substitution or coupling reactions under controlled conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) . Purity is optimized using column chromatography, and intermediates are characterized by -NMR and FT-IR spectroscopy.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended).
- Spectroscopy : Confirm the structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and -NMR (sulfonyl carbon at ~120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 338.4 for [M+H]) .
Advanced Research Questions
Q. What crystallographic tools are optimal for resolving the 3D structure of this sulfonamide?
- Software : SHELXL (for refinement) and WinGX (for data processing) are industry standards. SHELXL handles high-resolution data and twinning corrections, while WinGX integrates visualization tools like ORTEP for anisotropic displacement ellipsoids .
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Key metrics: R-factor < 0.05, wR2 < 0.15 .
Q. How can researchers reconcile contradictory bioactivity data (e.g., antimicrobial vs. anticancer potency)?
- Assay Validation : Cross-validate using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
- Structural Analysis : Compare hydrogen-bonding patterns (via Hirshfeld surfaces) and π-π stacking interactions to explain selectivity differences. For example, substituents on the phenyl ring may alter binding to bacterial enzymes vs. human kinases .
- Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with activity trends .
Q. What strategies enhance the compound’s solubility for in vitro studies without compromising stability?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility (2.5 µg/mL at pH 7.4) .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the sulfonamide’s para-position, ensuring minimal steric hindrance .
Methodological Considerations
Q. How to design enzyme inhibition studies targeting carbonic anhydrase or HDACs?
- Kinetic Assays : Use stopped-flow spectroscopy to measure IC values. For carbonic anhydrase, monitor CO hydration rates at pH 7.4 .
- Docking Studies : Perform molecular docking (AutoDock Vina) with PDB structures (e.g., 3LXG for carbonic anhydrase IX). Key interactions: Sulfonamide oxygen with Zn, methyl groups with hydrophobic pockets .
Q. What analytical approaches resolve synthetic byproducts or degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
